molecular formula C21H38N4O6S B1667288 Biotin-PEG2-NH-Boc CAS No. 175885-18-4

Biotin-PEG2-NH-Boc

Cat. No.: B1667288
CAS No.: 175885-18-4
M. Wt: 474.6 g/mol
InChI Key: GCMGCUOONLVCAK-BQFCYCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a biotin moiety, a PEG spacer, and a Boc-protected amine group, making it a versatile tool in biochemical and pharmaceutical research.

Mechanism of Action

Target of Action

Biotin-PEG2-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be conjugated with biotin . These proteins can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound interacts with its targets by forming stable amide junctions . The biotin group is used for the conjugation of proteins and can also be used for labeling .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged protein .

Pharmacokinetics

The peg connector between the amine group and the biotin provides better water solubility, flexible bond structure, and enhanced stability , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG2-NH-Boc typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The biotin-NHS ester is then reacted with a PEG diamine to form Biotin-PEG2-NH2.

    Boc Protection: Finally, the primary amine group of Biotin-PEG2-NH2 is protected with tert-butyl dicarbonate (Boc2O) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-NH-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.

    Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reagents: DCC and NHS are frequently used for activating carboxylic acids to form esters that can react with amines.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields Biotin-PEG2-NH2.

    Amide Products: Reaction with carboxylic acids forms amide-linked conjugates.

Scientific Research Applications

Biotin-PEG2-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding assays.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of diagnostic tools and biosensors

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG-NH2: Similar to Biotin-PEG2-NH-Boc but lacks the Boc protecting group, making it more reactive.

    Biotin-PEG3-NH-Boc: Contains an additional ethylene glycol unit, providing a longer spacer.

    Biotin-PEG4-NH-Boc: Features an even longer PEG spacer, offering greater flexibility and solubility

Uniqueness

This compound is unique due to its balanced length of the PEG spacer, which provides optimal flexibility and solubility without being too bulky. The Boc protecting group allows for controlled deprotection and subsequent functionalization, making it a versatile tool in various applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGCUOONLVCAK-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of biotin (0.59 g, 2.42 mmol, 1.5 eq), HBTU (0.79 g, 2.10 mmol, 1.3 eq) and DIEA (0.45 mL, 2.60 mmol, 1.6 eq) in DMF (15 mL) was stirred for 20 min at 21° C. before being added dropwise to a solution of tert-butyl-N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (400 mg, 1.61 mmol, 1 eq) in DMF (10 mL). The reaction mixture was stirred for 2 h at 21° C., after which the DMF was removed in vacuo to give a yellow residue. The crude product was purified by column chromatography (gradient 2-10% MeOH/CH2Cl2) to yield the desired compound as a white solid (0.61 g, 1.29 mmol, 80% yield). m.p. 106-108° C.; [α]D20.0+23.0 (c 0.6, CH2Cl2); 1H NMR (500 MHz, CDCl3) δ 4.55 (dd, J=5.0, 7.5 Hz, 1H, NHC(O)NHCH), 4.36 (dd, J=5.0, 7.5 Hz, 1H, NHC(O)NHCH), 3.62 (bs, 6H, OCH2), 3.59-3.55 (m, 2H, OCH2), 3.46 (m, 2H, NCH2), 3.31 (m, 2H, NCH2), 3.17 (dt, 3.0, 5.0 Hz, 1H, SCH), 2.92 (dd, J=5.0, 13.0 Hz, 1H, SCHH), 2.79 (d, J=13.0 Hz, 1H, SCHH), 2.27 (t, J=7.0 Hz, 2H, NHC(O)CH2CH2CH2), 1.71 (m, 4H, NHC(O)CH2CH2CH2CH2), 1.47 (br, 11H, C(CH3)3 & NHC(O)CH2CH2CH2CH2); 13C NMR (125 MHz, CDCl3) δ 173.69 (s), 163.92 (s), 155.99 (s), 79.14 (s), 70.03 (t), 69.69 (br t), 61.58 (d), 60.06 (d), 55.19 (d), 40.16 (t), 39.96 (t), 38.91 (t), 35.44 (t), 28.09 (q), 27.80 (t), 27.67 (t), 25.23 (t), * 2 t absent; IR (neat) 3307, 2933, 1691 cm−; HRMS (ES) calcd for C21H38N4O6NaS [M+Na]+ 497.2410, observed 497.2423.
Name
biotin
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
desired compound
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG2-NH-Boc
Reactant of Route 2
Reactant of Route 2
Biotin-PEG2-NH-Boc
Reactant of Route 3
Reactant of Route 3
Biotin-PEG2-NH-Boc
Reactant of Route 4
Reactant of Route 4
Biotin-PEG2-NH-Boc
Reactant of Route 5
Reactant of Route 5
Biotin-PEG2-NH-Boc
Reactant of Route 6
Reactant of Route 6
Biotin-PEG2-NH-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.